Bienvenue dans la boutique en ligne BenchChem!

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Pharmaceutical impurity profiling Mass spectrometry identification Sumatriptan quality control

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (CAS 88918-76-7), also designated as Sumatriptan Cyanomethyl Impurity or Sumatriptan Impurity 16, is a synthetic indole-5-methanesulfonamide derivative bearing a cyanomethyl substituent at the indole 3-position. With a molecular formula of C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol, it is structurally related to the anti-migraine drug sumatriptan (3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, MW 295.40) but differs fundamentally at the 3-position side chain.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 88918-76-7
Cat. No. B135515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide
CAS88918-76-7
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N
InChIInChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3
InChIKeyHYBOCMIZDNGJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (CAS 88918-76-7): Procurement-Grade Reference Standard for Sumatriptan Impurity Profiling


3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (CAS 88918-76-7), also designated as Sumatriptan Cyanomethyl Impurity or Sumatriptan Impurity 16, is a synthetic indole-5-methanesulfonamide derivative bearing a cyanomethyl substituent at the indole 3-position . With a molecular formula of C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol, it is structurally related to the anti-migraine drug sumatriptan (3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, MW 295.40) but differs fundamentally at the 3-position side chain [1]. The compound is primarily sourced as a high-purity (≥98%) reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial sumatriptan manufacturing [2]. It is also documented as a key synthetic intermediate in one established route to sumatriptan, wherein the cyanomethyl group is reduced over Rh/Al₂O₃ to yield the 2-aminoethyl derivative [3].

Why Sumatriptan Impurity Reference Standards Are Not Interchangeable: The Case for 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide


Within the sumatriptan impurity landscape, reference standards cannot be generically substituted because each impurity possesses a unique combination of molecular weight, chromatographic retention behavior, and structural origin (process-related vs. degradant). The cyanomethyl impurity (CAS 88918-76-7, MW 263.32) is chemically distinct from all European Pharmacopoeia (EP)-specified impurities A through H in both its 3-position substituent identity and its molecular weight [1]. For example, the closest structural analog, Sumatriptan EP Impurity E (didesmethyl sumatriptan, CAS 88919-22-6, MW 267.35), differs by 4 Da and bears a primary amine terminus rather than a nitrile, resulting in fundamentally different ionization behavior, UV absorbance characteristics, and reversed-phase HPLC retention [2]. Furthermore, the cyanomethyl impurity is classified as a non-pharmacopeial, process-related impurity originating from the Glaxo synthetic route involving condensation with 4,4-dimethoxybutyronitrile, rather than from the dimethylaminoethyl pathway that generates EP impurities B, C, and D [3]. Procurement of an incorrect impurity standard—even one with a superficially similar indole-5-methanesulfonamide core—will compromise peak identification, system suitability verification, and regulatory filing compliance for ANDA submissions .

Quantitative Differentiation Evidence: 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide vs. Sumatriptan and Its EP-Specified Impurities


Molecular Weight Differentiation: Cyanomethyl Impurity (263.32 Da) vs. Sumatriptan API and All EP Impurities A–H

The cyanomethyl impurity (CAS 88918-76-7) possesses a molecular weight of 263.32 g/mol (C₁₂H₁₃N₃O₂S), which is 32.08 Da lower than sumatriptan API (295.40 g/mol, C₁₄H₂₁N₃O₂S) and 4.03 Da lower than its closest structural relative, Sumatriptan EP Impurity E (didesmethyl sumatriptan, 267.35 g/mol) [1]. This MW is distinct from every EP-specified impurity: Impurity A (495.68), Impurity B (281.37), Impurity C (325.43), Impurity D (311.40), Impurity E (267.35), Impurity F (279.36), Impurity G (339.41), and Impurity H (495.68) [2]. In LC-MS impurity profiling, this unique mass provides unambiguous identification via the [M+H]⁺ ion at m/z 264.32, eliminating co-elution ambiguity with EP impurities that share the indole-5-methanesulfonamide core but differ by ≥4 Da [3].

Pharmaceutical impurity profiling Mass spectrometry identification Sumatriptan quality control

Structural Differentiation at the Indole 3-Position: Cyanomethyl (–CH₂CN) vs. Dimethylaminoethyl (–CH₂CH₂N(CH₃)₂) in Sumatriptan

The target compound bears a cyanomethyl group (–CH₂–C≡N) at the indole 3-position, whereas sumatriptan carries a dimethylaminoethyl group (–CH₂–CH₂–N(CH₃)₂) at the same position [1]. This substitution replaces a tertiary amine (pKa ~9.5 for the dimethylamino group) with a neutral nitrile, eliminating the basic nitrogen that dominates sumatriptan's chromatographic behavior and receptor pharmacology [2]. In the synthetic pathway disclosed in Glaxo patents and reproduced in the DrugFuture synthesis database, the cyanomethyl compound (XX) is the immediate precursor to the 2-aminoethyl derivative (XVII, i.e., didesmethyl sumatriptan/EP Impurity E), reduced over H₂/Rh-Al₂O₃ [3]. This places the cyanomethyl impurity at a unique node in the sumatriptan synthetic tree: it is simultaneously a mid-stage intermediate in one route and a potential carry-over impurity in the final API if reduction is incomplete [4].

Structure-activity relationship Indole derivatization Process impurity origin

Commercial Reference Standard Purity: ≥98% (HPLC) with Full Characterization Data Package for Regulatory Submission

Multiple independent suppliers report this compound at ≥98% purity by HPLC, with CymitQuimica specifying 99% purity for its pharmacopoeia-grade reference standard . This purity level meets or exceeds the typical specifications for non-pharmacopeial impurity reference standards used in ANDA submissions, where ≥95% is the common minimum threshold . By comparison, some EP-specified impurity reference standards (e.g., Sumatriptan EP Impurity D, CAS 212069-94-8) are supplied at ≥90% purity by HPLC, reflecting the synthetic accessibility challenges of N-oxide derivatives . The cyanomethyl impurity is supplied with comprehensive characterization data packages including HPLC chromatograms, ¹H-NMR, MS, and Certificates of Analysis (CoA) compliant with regulatory guidelines for traceability against USP or EP standards [1].

Reference standard procurement ANDA method validation Certificate of Analysis

Physical Property Differentiation: Melting Point (147–149°C) and Low-Temperature Storage Requirement (−20°C)

The cyanomethyl impurity exhibits a melting point of 147–149°C and is described as a light brown solid with limited solubility in DMSO and methanol . The recommended storage condition is −20°C in a freezer, which is more stringent than the storage requirement for sumatriptan API (preserve in tight, light-resistant containers, store below 30°C per USP monograph) and for many other sumatriptan impurity reference standards stored at controlled room temperature (2–8°C) [1]. This differential storage requirement reflects the presence of the reactive nitrile group, which may undergo hydrolysis or polymerization under ambient conditions if not properly stored . Procurement planning must account for cold-chain shipping and freezer storage capacity.

Reference standard handling Stability and storage Physical characterization

Regulatory Classification: Non-Pharmacopeial Impurity Requiring Independent Characterization for ANDA Filing

The cyanomethyl impurity (Sumatriptan Impurity 16) is not listed among the European Pharmacopoeia-specified impurities A through H, nor is it one of the USP-specified related compounds A or C [1][2]. The USP Sumatriptan Succinate Related Impurities RS mixture explicitly includes only: [3-(2-methylaminoethyl)]-derivative (EP Impurity B), sumatriptan related compound C, the N-oxide derivative (EP Impurity D), and the 2-aminoethyl derivative (EP Impurity E), along with sumatriptan succinate itself [2]. The cyanomethyl impurity falls into the category of non-pharmacopeial, process-related impurities that must be independently synthesized, characterized, and validated for each ANDA submission . This regulatory gap creates a specific procurement need: laboratories filing sumatriptan ANDAs using the Glaxo-derived cyanomethyl synthetic route (or detecting this impurity in their process) require a dedicated, well-characterized reference standard that is not included in compendial impurity mixtures [3].

Regulatory submission Pharmacopeial vs. non-pharmacopeial impurities ANDA impurity profiling

Synthetic Lineage Specificity: Carrier of the Glaxo Cyanomethyl Route Impurity Signature

The cyanomethyl impurity is intrinsically linked to the synthetic route disclosed in Glaxo's foundational patents (US 4,816,470; FR 2,530,625; GB 2,124,210) and reproduced in the DrugFuture synthesis database as Route 5 [1]. In this route, 4-hydrazino-N-methyl-benzenemethanesulfonamide (II) is condensed with 4,4-dimethoxybutyronitrile (XVIII) to form the cyanobutylideneamino derivative (XIX), which is cyclized with polyphosphate ester (PPE) to yield 3-(cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (XX) [2]. The Korean patent KR100856891B1 explicitly critiques this route's industrial limitations—low yield due to additional steps required to prepare the cyanomethyl starting material, and the need for expensive precious metal catalysts (Rh/Al₂O₃) and hazardous reducing agents—confirming its distinctiveness from the dimethylaminoethyl and nitroethyl synthetic pathways [3]. Consequently, detection of the cyanomethyl impurity in sumatriptan API serves as a forensic marker indicating use of this specific synthetic route, a capability that EP Impurities A–H do not provide because they can originate from multiple synthetic or degradation pathways [4].

Synthetic route tracing Process impurity origin Intermediate-specific impurity

Procurement-Relevant Application Scenarios for 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide (CAS 88918-76-7)


ANDA Method Development and Validation for Sumatriptan API Impurity Profiling

Analytical laboratories developing HPLC or UPLC methods for sumatriptan succinate ANDA submissions require the cyanomethyl impurity as a discrete reference standard to establish system suitability, determine relative retention times, and validate method specificity. Since this impurity is absent from the USP Sumatriptan Succinate Related Impurities RS mixture, it must be procured separately to achieve complete impurity profile coverage . Its unique mass (m/z 264.32 [M+H]⁺) and neutral nitrile character provide an orthogonal chromatographic marker that resolves distinctly from the basic amine-containing EP impurities, making it valuable for demonstrating method selectivity to regulators .

Process Route Verification and Quality-by-Design (QbD) Investigations for Sumatriptan Manufacturing

Pharmaceutical manufacturers employing or evaluating the Glaxo cyanomethyl synthetic route (Route 5, involving 4,4-dimethoxybutyronitrile condensation) require this impurity standard to monitor carry-over of the penultimate intermediate (XX) into the final API after the H₂/Rh-Al₂O₃ reduction step . The Korean patent KR100856891B1 specifically identifies incomplete reduction as a risk factor in this route, making the cyanomethyl compound a critical process control marker . Its presence above the identification threshold in API indicates incomplete conversion and necessitates process optimization or additional purification, a diagnostic capability not provided by any EP-specified impurity standard .

Forensic Discrimination of Sumatriptan API Source and Counterfeit Detection

Regulatory and quality control laboratories tasked with tracing the origin of sumatriptan API batches or detecting counterfeit products can use the cyanomethyl impurity as a route-specific forensic marker. Since this impurity is uniquely associated with the Glaxo Route 5 synthetic pathway and is not formed under the stress degradation conditions (basic, photolytic, oxidative, acidic, thermal, or neutral) that generate eight known degradants DP-1 through DP-8 , its detection provides strong evidence that the API was manufactured via the cyanomethyl intermediate route . The impurity's distinct molecular weight (263.32 Da) and absence from all compendial impurity lists make it a highly specific tracer that cannot be confused with any EP Impurity A–H or USP Related Compound A or C .

Stability-Indicating Method Development: Distinguishing Process Impurities from Degradation Products

During forced degradation studies for sumatriptan drug product stability assessment, analytical teams must differentiate process-related impurities present in the API from true degradation products formed under stress conditions. The cyanomethyl impurity, with its characteristic nitrile IR absorption (~2240 cm⁻¹ for C≡N stretch) and distinct MS fragmentation pattern, provides a stable, non-degrading internal marker that can be spiked into stress samples to verify chromatographic system performance throughout the stability study . Because forced degradation of sumatriptan succinate generates eight degradants (DP-1 to DP-8) with m/z values ranging from 219 to 532—none matching the cyanomethyl impurity's m/z 264—this compound can serve as a resolution marker that does not co-elute with any known degradant . Its recommended storage at −20°C further supports its use as a stable reference point in long-term stability protocols .

Quote Request

Request a Quote for 3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.